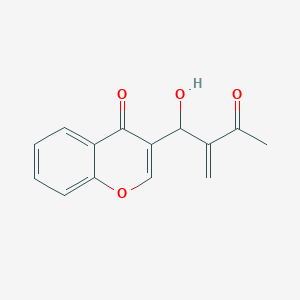
3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one typically involves the Baylis-Hillman reaction. This reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene in the presence of a nucleophilic catalyst. For instance, the reaction of 2-formyl-4-pyrones with alkyl vinyl ketones such as methyl vinyl ketone and ethyl vinyl ketone in tetrahydrofuran (THF) in the presence of a stoichiometric amount of DABCO at room temperature for 1 hour can yield the desired adducts .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Baylis-Hillman reaction remains a cornerstone for its synthesis. Optimization of reaction conditions, such as solvent choice and temperature control, is crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antioxidant and anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit tyrosine kinase activity, leading to reduced cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Kojic Acid: Known for its skin-lightening properties and antioxidant activity.
Benzimidazole Derivatives: These compounds have diverse biological activities, including antimicrobial and anticancer properties.
Imidazole Derivatives: Commonly used in pharmaceuticals for their antifungal and anti-inflammatory effects.
Uniqueness
3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
832689-25-5 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
3-(1-hydroxy-2-methylidene-3-oxobutyl)chromen-4-one |
InChI |
InChI=1S/C14H12O4/c1-8(9(2)15)13(16)11-7-18-12-6-4-3-5-10(12)14(11)17/h3-7,13,16H,1H2,2H3 |
Clé InChI |
OVFZMFZJZWSLJS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C)C(C1=COC2=CC=CC=C2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


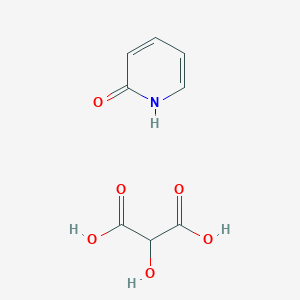
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)

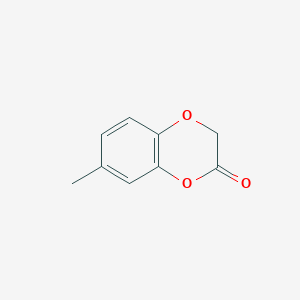
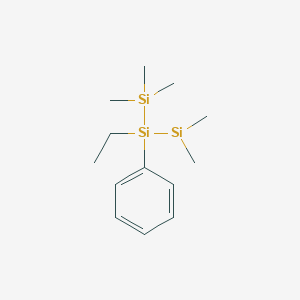
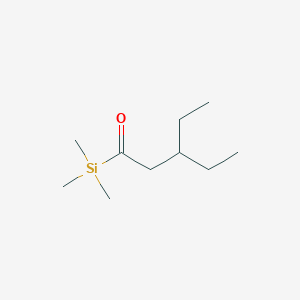
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
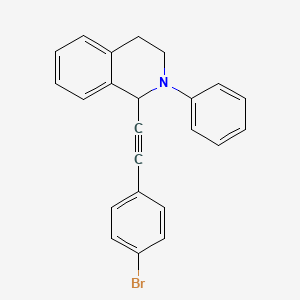
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
